CMX-2043 is a synthetic compound derived from α-lipoic acid, designed primarily to mitigate cellular injury and organ damage associated with ischemia-reperfusion injury (IRI). It is classified as a small molecule and is currently under investigation for its therapeutic potential in various cardiovascular conditions, including non-ST elevation myocardial infarction, unstable angina, and stable coronary artery disease. The compound's chemical formula is C₁₆H₂₆N₂O₆S₂, and it has a molecular weight of approximately 406.51 g/mol. Its IUPAC name is (4S)-4-{[(1S)-1-carboxyethyl]carbamoyl}-4-{5-[(3R)-1,2-dithiolan-3-yl]pentanamido}butanoic acid .
The primary biological activity of CMX-2043 revolves around its cytoprotective effects against oxidative stress and apoptosis. It activates the mTORC1 signaling pathway, leading to the phosphorylation of key proteins involved in cell survival and growth. This activation helps reduce cellular injury during ischemic events by promoting cell survival mechanisms and inhibiting apoptotic pathways. Studies have demonstrated that CMX-2043 can significantly reduce markers of cellular damage in preclinical models of IRI .
The synthesis of CMX-2043 involves a multi-step chemical process starting from α-lipoic acid. Key steps include:
These methods are designed to optimize yield while maintaining the integrity of the compound's active sites .
CMX-2043 has potential applications in several medical fields, particularly in cardiology and critical care:
Interaction studies have shown that CMX-2043 can modulate various signaling pathways involved in cell survival and apoptosis. Specifically, it interacts with the mTOR pathway, influencing protein synthesis and cellular metabolism. Additionally, it has been observed to enhance the effects of other cytoprotective agents when used in combination therapies, suggesting synergistic potential .
Several compounds share structural or functional similarities with CMX-2043. Below is a comparison highlighting their uniqueness:
Compound Name | Structure Type | Mechanism of Action | Unique Features |
---|---|---|---|
α-Lipoic Acid | Natural Compound | Antioxidant, metabolic enhancer | Naturally occurring; well-studied |
N-Acetylcysteine | Synthetic | Antioxidant, mucolytic | Used primarily for respiratory conditions |
Coenzyme Q10 | Natural Compound | Electron transport chain component | Essential for mitochondrial function |
MitoQ | Synthetic | Mitochondrial-targeted antioxidant | Specifically targets mitochondria |
CMX-2043 stands out due to its dual action as both an antioxidant and a modulator of specific signaling pathways involved in cell survival during ischemic events, making it a unique candidate for therapeutic development .
CMX-2043 possesses the molecular formula C₁₆H₂₆N₂O₆S₂ with a molecular weight of 406.51 grams per mole [1] [3] [4]. The compound is classified as a small molecule drug that belongs to the class of organic compounds known as dipeptides [3]. More specifically, CMX-2043 represents a novel analogue of alpha-lipoic acid that has been chemically modified through conjugation with a dipeptide moiety [7].
The molecular weight determination has been consistently reported across multiple analytical studies, with values ranging from 406.51 to 406.53 grams per mole depending on the precision of measurement techniques employed [1] [5]. The monoisotopic mass of CMX-2043 has been precisely determined as 406.123228913 atomic mass units [3].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₁₆H₂₆N₂O₆S₂ | [1] [3] [4] |
Average Molecular Weight | 406.51 g/mol | [1] [3] |
Monoisotopic Mass | 406.123228913 amu | [3] |
Chemical Classification | Dipeptide derivative | [3] |
The structural architecture of CMX-2043 consists of three distinct chemical components: an alpha-lipoic acid derivative with a dithiolane ring system, a glutamic acid residue, and an alanine residue [8] [9]. The compound is systematically named as N-[(R)-1,2-dithiolane-3-pentanoyl]-L-glutamyl-L-alanine [10] [11].
The SMILES notation for CMX-2043 is CC@@HNC(=O)C@HNC(=O)CCCC[C@@H]1CCSS1 [4]. This notation clearly indicates the stereochemical configuration of the molecule, with specific chirality centers denoted by the @@ and @ symbols.
The InChI representation of CMX-2043 is InChI=1S/C16H26N2O6S2/c1-10(16(23)24)17-15(22)12(6-7-14(20)21)18-13(19)5-3-2-4-11-8-9-25-26-11/h10-12H,2-9H2,1H3,(H,17,22)(H,18,19)(H,20,21)(H,23,24)/t10-,11+,12-/m0/s1 [4]. The corresponding InChI Key is MQXRTCVZPIHBLD-TUAOUCFPSA-N [4] [5].
The dithiolane ring structure provides the core antioxidant functionality, while the dipeptide chain enhances the compound's biological activity and pharmacokinetic properties compared to the parent alpha-lipoic acid molecule [8] [9].
CMX-2043 exhibits favorable physical and chemical properties that support its development as a pharmaceutical compound [6] [14]. The compound demonstrates exceptional aqueous solubility, with solubility exceeding 100 milligrams per milliliter in phosphate-buffered saline at physiological pH of 7.4 [6] [14].
The calculated logarithm of the partition coefficient (ClogP) for CMX-2043 is 0.27, indicating a relatively hydrophilic character [6] [14]. This low lipophilicity value suggests favorable water solubility and potential for good bioavailability in aqueous biological systems.
CMX-2043 possesses six hydrogen bond acceptor sites and four hydrogen bond donor sites, contributing to its high polar surface area of 132.8 square angstroms [5]. The molecule contains 12 rotatable bonds, indicating considerable conformational flexibility [5]. The compound has 26 heavy atoms and exhibits no aromatic ring systems [5].
Physical Property | Value | Units |
---|---|---|
Solubility (PBS, pH 7.4) | >100 | mg/mL |
ClogP | 0.27 | - |
Hydrogen Bond Acceptors | 6 | - |
Hydrogen Bond Donors | 4 | - |
Rotatable Bonds | 12 | - |
Polar Surface Area | 132.8 | Ų |
Heavy Atoms | 26 | - |
Aromatic Rings | 0 | - |
The compound can be readily formulated as a pH-balanced isotonic saline solution at concentrations up to 30 milligrams per milliliter [9] [10]. For clinical applications, CMX-2043 has been successfully formulated at 10 milligrams per milliliter in buffered sodium phosphate saline solution with a pH range of 6.8 to 7.6 [14].
CMX-2043 demonstrates excellent chemical stability under physiological conditions and standard storage requirements [6] [14]. The compound exhibits remarkable stability in human plasma, with 100% of the parent compound remaining after 60 minutes of incubation at 37 degrees Celsius at a concentration of 5 micromolar [6] [14].
In human liver microsome studies, CMX-2043 shows high metabolic stability with 95% of the parent compound remaining after 60 minutes of incubation at 37 degrees Celsius at a concentration of 1 micromolar [6] [14]. This high metabolic stability suggests minimal first-pass metabolism and potential for extended biological activity.
The compound demonstrates minimal reactivity with cytochrome P450 enzymes, showing no significant inhibitory effects on major isoforms including CYP1A2, CYP2C9, CYP2E1, CYP2B6, CYP2C19, CYP3A4, CYP2C8, CYP2D6, and CYP3A5 at concentrations up to 10 micromolar [14].
CMX-2043 exhibits approximately 59.8% binding to human plasma proteins at a concentration of 10 micromolar [6] [14]. This moderate protein binding suggests adequate free drug availability for biological activity while providing some degree of systemic retention.
Stability Parameter | Condition | Result |
---|---|---|
Plasma Stability | 60 min at 37°C, 5 μM | 100% remaining |
Liver Microsome Stability | 60 min at 37°C, 1 μM | 95% remaining |
Protein Binding | 10 μM concentration | 59.8% bound |
CYP Inhibition | 10 μM concentration | No inhibition detected |
A critical consideration for CMX-2043 formulation is the potential for polymer formation through intermolecular disulfide linkages, particularly at high concentrations [9] [10]. This tendency, characteristic of compounds containing dithiolane ring systems, necessitates careful adherence to established formulation procedures to maintain compound integrity and avoid concentration-dependent aggregation.
The compound requires storage at -20 degrees Celsius, protected from light and moisture, to maintain long-term stability [17]. Under these conditions, CMX-2043 maintains chemical integrity for extended periods suitable for research and clinical applications.
CMX-2043 contains three stereogenic centers, creating multiple possible stereoisomeric forms with significantly different biological activities [8] [9]. The active pharmaceutical ingredient is specifically the (R)-stereoisomer configuration at the dithiolane ring, combined with L-glutamic acid and L-alanine residues [8] [10].
The full stereochemical designation of the active compound is N-[(R)-1,2-dithiolane-3-pentanoyl]-L-glutamyl-L-alanine [10] [11]. The (R)-configuration at the dithiolane ring is critical for optimal biological activity, as demonstrated through comparative studies of different stereoisomeric forms [8].
Research has established that the (R)-stereoisomer of CMX-2043 demonstrates superior activity compared to the (S)-stereoisomer in multiple biochemical assays [8]. Specifically, the (R)-isomer shows enhanced activation of insulin receptor kinase, insulin-like growth factor 1 receptor, and Src tyrosine kinase compared to the (S)-isomer [8].
The racemic mixture (R/S)-CMX-2043 shows intermediate activity levels, with only marginal activation observed for insulin-like growth factor 1 receptor and Src kinase [8]. These findings emphasize the importance of stereochemical purity in the final pharmaceutical product.
Stereoisomer | Configuration | Relative Activity |
---|---|---|
(R)-CMX-2043 | R-dithiolane, L-Glu, L-Ala | High activity |
(S)-CMX-2043 | S-dithiolane, L-Glu, L-Ala | Low activity |
(R/S)-CMX-2043 | Racemic mixture | Intermediate activity |
Early development studies utilized racemic alpha-lipoic acid as the starting material, but subsequent efficacy evaluations demonstrated clear superiority of the enantiomerically pure (R)-stereoisomer [9] [10]. This finding led to the adoption of the (R)-configured compound as the lead pharmaceutical candidate.
The stereochemical configuration affects not only the primary biological activity but also the compound's interaction with various cellular targets and signaling pathways [8]. The (R)-stereoisomer shows more potent antioxidant effects and enhanced activation of cytoprotective mechanisms compared to other stereoisomeric forms [8].
CMX-2043 is chemically defined as N-[(R)-1,2-dithiolane-3-pentanoyl]-L-glutamyl-L-alanine, representing a sophisticated modification of the parent compound alpha-lipoic acid [1] [2]. The molecular formula C₁₆H₂₆N₂O₆S₂ with a molecular weight of 406.51 g/mol reflects the addition of the dipeptide moiety to the lipoic acid backbone [1] [4].
The synthetic approach leverages the R-configuration of alpha-lipoic acid as the foundation, specifically utilizing the naturally occurring stereoisomer that demonstrates superior biological activity compared to its S-counterpart [2] [5]. Research has demonstrated that the R-stereoisomer of CMX-2043 exhibits significantly greater potency in biochemical assays, with the S-stereoisomer showing markedly reduced activity [2] [5].
The synthesis involves conjugation of R-alpha-lipoic acid to the dipeptide L-glutamyl-L-alanine through amide bond formation [2] [6]. This modification strategy was designed to enhance the compound's cytoprotective properties while maintaining the antioxidant characteristics of the parent lipoic acid structure [2] [7].
The dithiolane ring structure of the lipoic acid moiety provides antioxidant properties in both its readily reversible reduced form and oxidized form, while the fatty acid structure enables solubility in both aqueous and lipophilic environments [8]. The addition of the dipeptide component appears to enhance cellular uptake and biological activity compared to unmodified lipoic acid [2] [5].
Stereochemistry represents a critical factor in the synthesis and biological activity of CMX-2043. The compound demonstrates stereospecific activity, with the R-isomer showing 1.5-fold greater potency than lipoic acid in insulin receptor kinase activation and 4-fold greater activation of Src tyrosine kinase [2]. The mixed stereoisomer preparation shows marginal activity compared to the pure R-configuration, emphasizing the importance of stereocontrol in the synthetic process [2].
The production of CMX-2043 follows a systematic approach beginning with the synthesis of the R-alpha-lipoic acid base structure, followed by conjugation to the L-glutamyl-L-alanine dipeptide [7]. The manufacturing process has been designed to accommodate both research-scale and clinical-scale production requirements [3] [9].
Industrial manufacturing capabilities have been established through contractual relationships with synthetic, analytical, manufacturing, preclinical and clinical organizations across the United States and India [10]. This distributed manufacturing approach allows for scalable production while maintaining quality standards throughout the supply chain [10].
For non-clinical studies, the free acid form of CMX-2043 is formulated by adding the compound to a solution containing sufficient 0.5 N sodium hydroxide for neutralization, combined with water and sodium chloride in quantities calculated to produce isotonicity and desired concentration [3]. This formulation approach ensures physiological compatibility while maintaining chemical stability [3].
The formulation procedure requires careful adherence to established protocols to avoid overconcentration, which could lead to polymer formation through intermolecular disulfide linkages [8]. Each stock formulation undergoes evaluation by high-performance liquid chromatography to ensure concentration and purity before use [8] [11].
For clinical studies, CMX-2043 drug product is prepared under current Good Manufacturing Practice conditions at Bio-Concept Laboratories, Inc. [3]. The clinical formulation consists of a 10 mg/mL concentration in a buffered sodium phosphate saline solution with a pH range of 6.8-7.6 [3].
The clinical preparation process involves adding CMX-2043 to a solution containing sterile water for injection, sodium chloride, sodium phosphate dibasic, and sodium hydroxide [3]. The pH is precisely adjusted using 1 N sodium hydroxide or 1 N hydrochloric acid to achieve a target of 7.1 ± 0.1 [3]. This careful pH control ensures optimal stability and bioavailability of the final product [3].
The compound has demonstrated cost-effective manufacturing potential relative to biologics or large peptide drugs due to its small molecule nature [7]. The manufacturing process has been validated for Phase I and Phase II clinical trials, indicating successful scale-up from laboratory to clinical production volumes [9] [12].
The structural enhancement of CMX-2043 represents part of a broader family of lipoic acid analogues developed through systematic medicinal chemistry optimization [3] [8]. The selection of CMX-2043 as the lead candidate emerged from extensive biochemical and animal efficacy studies evaluating multiple structural variants [8].
Research efforts have explored various modifications to the lipoic acid backbone, with CMX-2043 demonstrating the most attractive pharmacologic and toxicologic profile among tested analogues [8]. The compound exhibits multimodal cytoprotective properties that surpass those of the parent lipoic acid molecule [8] [5].
The glutamyl-alanine dipeptide moiety was selected based on optimization studies, though the stereochemistry of the dipeptide component was not as rigorously evaluated as the lipoic acid portion [8]. This dipeptide addition contributes to enhanced cellular interactions and improved biological activity compared to unmodified lipoic acid [2].
Structure-activity relationship studies have demonstrated that the peptide component plays a crucial role in molecular interactions with target kinases and receptors [2]. The dipeptide modification appears to facilitate enhanced binding and activation of cellular protective pathways [2] [5].
CMX-2043 demonstrates superior activity compared to alpha-lipoic acid across multiple biochemical assays, including antioxidant effects, insulin receptor kinase activation, and protein kinase B phosphorylation [2] [5]. The compound shows 1.5-fold greater potency than lipoic acid in insulin receptor kinase activation and demonstrates activation of additional kinases not affected by the parent compound [2].
Enhanced cellular uptake and stability characterize CMX-2043 compared to alpha-lipoic acid, with the compound requiring 30-45 minutes of incubation for optimal cellular effects [2]. The calculated LogP of -0.9 for CMX-2043 versus 2.25 for lipoic acid indicates improved aqueous solubility while maintaining membrane permeability [2].
High-performance reversed-phase liquid chromatography with ultraviolet detection serves as the primary analytical method for CMX-2043 concentration determination [3] [11]. The analytical procedures follow Good Laboratory Practice regulations and utilize CMX-2043 external working standards for quantification [3].
For non-clinical studies, an 8-minute isocratic gradient method is employed, with CMX-2043 eluting at approximately 3.5 minutes [3]. Clinical studies utilize a more extensive 40-minute linear gradient method, with elution occurring at approximately 14.0 minutes [3]. Both methods demonstrate excellent precision, with measured doses ranging from 91% to 100% of nominal concentrations [3].
Quality control parameters encompass comprehensive assessment of concentration, purity, and identity [3] [11]. Stock solutions undergo confirmation for both concentration and purity by reverse-phase high pressure liquid chromatography before use in formulation [11].
The analytical standards employ external working standards specifically prepared for CMX-2043 quantification [3]. This approach ensures traceability and accuracy in concentration measurements across different analytical runs and facilities [3].
Manufacturing quality control includes systematic evaluation of each production batch for compliance with established specifications [3]. The process incorporates single vial aliquoting per injection and letter coding for blinding studies when required for research applications [11].
Release testing encompasses verification of concentration accuracy, purity assessment, pH measurement, and sterility confirmation for clinical formulations [3]. Vehicle control preparations using 0.9% saline undergo parallel testing to ensure consistency across treatment and control preparations [11].